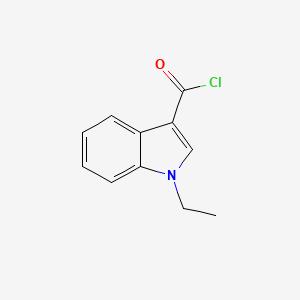

1-Ethyl-1h-indole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-13-7-9(11(12)14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTOMUBBCNDSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664944 | |

| Record name | 1-Ethyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148317-27-5 | |

| Record name | 1-Ethyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of N Substituted Indole 3 Carboxylic Acids:

A common and highly generalizable strategy involves the initial synthesis of an indole-3-carboxylic acid ester, followed by substitution on the indole (B1671886) nitrogen and subsequent hydrolysis of the ester to yield the desired carboxylic acid. This multi-step process allows for the introduction of various alkyl and aryl groups at the N-1 position.

N-Substitution of Indole Esters: The nitrogen of methyl indole-3-carboxylate (B1236618) can be substituted with different groups, such as benzyl (B1604629) halides, using a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). tandfonline.com Following N-substitution, the methyl ester is hydrolyzed to the carboxylic acid, which can then be converted to the acyl chloride. tandfonline.com

Copper-Catalyzed Amination: An efficient method for preparing N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate is through a copper(I)-catalyzed Ullmann-type intramolecular arylamination. nih.gov This approach demonstrates broad applicability for creating diverse N-substituted precursors under mild conditions. nih.gov

The table below summarizes examples of N-substituted indole-3-carboxamides synthesized from their corresponding acyl chloride intermediates, illustrating the variety of substituents that can be accommodated at the N-1 position.

Table 1: Examples of N-Substituted Indole Derivatives Prepared via an Acyl Chloride Intermediate tandfonline.com

| Starting N-Substituted Indole | Amine Reagent | Final Product |

| 1-Benzyl-1H-indole | Benzylamine | N,1-Dibenzyl-1H-indole-3-carboxamide |

| 1-Benzyl-1H-indole | p-Fluorobenzylamine | 1-Benzyl-N-(4-fluorobenzyl)-1H-indole-3-carboxamide |

| 1-Benzyl-1H-indole | 2,4-Difluorobenzylamine | 1-Benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide |

This table showcases the generalizability of the reaction where the N-substituted indole-3-carboxylic acid is first converted to its acyl chloride and then reacted with an appropriate amine.

Synthesis Via C H Functionalization and Acylation:

Direct functionalization of the indole (B1671886) ring, particularly at the C-3 position, offers another powerful set of routes.

Friedel-Crafts Acylation: A classic method for introducing a carbonyl group at the C-3 position is the Friedel-Crafts acylation. To prevent side reactions at the nitrogen, it is often protected with a group like a phenylsulfonyl group. The N-protected indole can then be acylated with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. chemijournal.com Subsequent removal of the protecting group yields the 3-acylindole. While this method directly produces a ketone, modifications can lead to carboxylic acid derivatives. A general method involves the Friedel-Crafts acylation of an N-protected indole, followed by reduction and other functional group manipulations. google.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (an aldehyde) at the C-3 position of indoles using phosphorus oxychloride (POCl₃) and DMF. researchgate.net The resulting indole-3-carboxaldehyde (B46971) can be oxidized to the corresponding carboxylic acid, providing a key precursor for the target acyl chloride. This method is compatible with a range of substituents on the indole ring. researchgate.net

Carbonylative Approaches: Modern catalytic methods, often employing transition metals like palladium, allow for the direct carbonylation of the indole C-H bond. beilstein-journals.org For instance, the direct C-H alkoxycarbonylation of indoles can produce indole-3-carboxylates, which are direct precursors to the desired carboxylic acids. beilstein-journals.org These catalytic systems offer high efficiency and regioselectivity for the C-3 position. beilstein-journals.org

Table 2: General Methodologies for Preparing Substituted Indole-3-Carboxylic Acid Precursors

| Method | Key Reagents | Position Functionalized | Generalizability & Notes | Reference |

| N-Alkylation/Arylation | Alkyl/Aryl Halide, NaH | N-1 | Broad scope for N-substituents. Requires subsequent ester hydrolysis. | tandfonline.com |

| Cu(I)-Catalyzed Amination | CuI, K₃PO₄ | N-1 | Mild conditions, good for both N-alkyl and N-aryl groups. | nih.gov |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | C-3 | Requires N-protection (e.g., -SO₂Ph) for selectivity. | chemijournal.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C-3 | Forms indole-3-carboxaldehyde, which requires oxidation to the carboxylic acid. | researchgate.net |

| Pd-Catalyzed Carbonylation | CO, Alcohol, Pd catalyst | C-3 | Direct and efficient route to indole-3-carboxylates. | beilstein-journals.org |

The synthetic accessibility of a diverse range of substituted indole-3-carbonyl chlorides is robust. The key is the strategic preparation of the corresponding indole-3-carboxylic acid. The numerous established methods for indole synthesis and functionalization, including N-alkylation, Friedel-Crafts acylation, and modern catalytic C-H activation, ensure that precursors with substituents at nearly any position of the indole scaffold can be generated and subsequently converted to the desired acyl chloride.

Reactivity and Mechanistic Investigations of 1 Ethyl 1h Indole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

1-Ethyl-1H-indole-3-carbonyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. byjus.com In these reactions, a nucleophile displaces the chloride ion, which is a good leaving group. khanacademy.org The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the substitution product. youtube.com The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the carbonyl group and the chlorine atom. byjus.com

The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of the corresponding amides. fishersci.itmasterorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.ityoutube.com

A study on the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid involved the acylation of the methyl ester of β-alanine with this compound. researchgate.net This was followed by saponification to yield the final product. researchgate.net Another example is the synthesis of Methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate, which was achieved through the acylation of β-alanine methyl ester with 5-bromo-1-ethyl-1H-indole-3-carbonyl chloride. researchgate.net

The general conditions for these reactions involve dissolving the amine in a suitable aprotic solvent, such as dichloromethane, and then adding the acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). fishersci.it The reaction mixture is typically stirred at room temperature for several hours. fishersci.it

Table 1: Examples of Amide Formation from this compound Derivatives

| Amine | Acyl Chloride Derivative | Product | Yield | Reference |

| β-Alanine methyl ester | This compound | 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid | 89.0% | researchgate.net |

| β-Alanine methyl ester | 5-Bromo-1-ethyl-1H-indole-3-carbonyl chloride | Methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate | 82.6% | researchgate.net |

The esterification of alcohols using this compound is another significant nucleophilic acyl substitution reaction. This reaction is generally vigorous and proceeds readily at room temperature, producing the corresponding ester and hydrogen chloride. libretexts.org The reaction of acyl chlorides with alcohols is a common method for ester synthesis due to the high reactivity of the acyl chloride. youtube.com

For instance, the reaction of an acyl chloride like ethanoyl chloride with ethanol (B145695) is a rapid, exothermic reaction that yields ethyl ethanoate and hydrogen chloride gas. libretexts.org While specific examples involving this compound are not detailed in the provided results, the general reactivity pattern of acyl chlorides suggests it would readily react with various alcohols to form the corresponding esters. libretexts.orgyoutube.com The reaction is typically carried out by adding the acyl chloride to the alcohol, often in the presence of a base like pyridine to scavenge the HCl produced. youtube.com

Table 2: General Reaction for Ester Synthesis

| Alcohol | Acyl Chloride | Product |

| R'-OH | This compound | 1-Ethyl-1H-indole-3-carboxylate ester |

This compound can also react with a variety of other carbon and heteroatom nucleophiles. For example, Friedel-Crafts acylation reactions involve the use of an acyl chloride to introduce an acyl group onto an aromatic ring. While a specific example with this compound as the acylating agent is not provided, this is a general reaction type for acyl chlorides.

Reactions with heteroatom nucleophiles other than oxygen and nitrogen are also possible. For instance, the reaction of acyl chlorides with thiols can produce thioesters. nsk.su Additionally, reactions with organometallic reagents, such as Grignard reagents, would lead to the formation of tertiary alcohols after initial addition to the carbonyl group. youtube.com However, specific documented examples of these reactions with this compound were not found in the provided search results. A study on the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate leads to the formation of 3,4-dihydro-1H- byjus.comnih.govoxazino[4,3-a]indole systems. nih.gov

Hydrolytic Pathways and Conditions

Acyl chlorides, including this compound, are susceptible to hydrolysis, a reaction in which the compound reacts with water to form the corresponding carboxylic acid. masterorganicchemistry.com This process is a type of nucleophilic acyl substitution where water acts as the nucleophile. masterorganicchemistry.com The reaction is typically rapid and can occur upon exposure to atmospheric moisture.

The hydrolysis of this compound would yield 1-Ethyl-1H-indole-3-carboxylic acid and hydrochloric acid. The conditions for hydrolysis can range from simple exposure to water to more controlled reactions in aqueous solvent mixtures. The rate of hydrolysis can be influenced by factors such as temperature and the presence of acids or bases. masterorganicchemistry.com

Reductive Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound can undergo reduction to form either an aldehyde or a primary alcohol, depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the corresponding primary alcohol, 1-ethyl-1H-indol-3-yl)methanol. youtube.com

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. One common method is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned catalyst (palladium on barium sulfate, often with quinoline-sulfur). However, specific examples of the reduction of this compound were not detailed in the provided search results.

Mechanistic Studies of Indole (B1671886) Acylations and Related Processes

The acylation of indoles is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction, for example, is a widely used method for the formylation of indoles at the C3 position, which involves an electrophilic aromatic substitution mechanism. orgsyn.org While this reaction uses a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride) rather than an acyl chloride directly, the underlying principle of electrophilic attack on the electron-rich indole ring is relevant. orgsyn.org

Mechanistic studies on the solvolysis of related carbamoyl (B1232498) chlorides suggest that these reactions often proceed through an SN1-type mechanism, involving the formation of an acylium ion intermediate. researchgate.net It is plausible that under certain conditions, the reactions of this compound could also involve such intermediates, particularly in polar solvents.

Furthermore, palladium-catalyzed C-H functionalization reactions of indoles bearing a C3-carbonyl directing group have been investigated. nih.gov In these processes, the carbonyl group directs the catalyst to a specific C-H bond, enabling its functionalization. nih.gov While this is not a direct reaction of the carbonyl chloride itself, it highlights the influence of the C3-carbonyl moiety on the reactivity of the indole ring system.

Examination of Concerted Reaction Mechanisms

A concerted reaction is a chemical process in which all bond-breaking and bond-making events occur in a single, simultaneous step through a single transition state, without the formation of any intermediate. psiberg.com For nucleophilic acyl substitution reactions, a concerted mechanism is often considered as an alternative to the more common stepwise pathway.

In the context of this compound, a concerted nucleophilic substitution (SNAc) reaction would involve the simultaneous attack of a nucleophile at the carbonyl carbon and the departure of the chloride leaving group. This is conceptually similar to the SN2 mechanism at a saturated carbon center.

Table 1: Key Features of a Hypothetical Concerted Reaction of this compound

| Feature | Description |

| Transition State | A single, high-energy state where the nucleophile is partially bonded to the carbonyl carbon, and the carbon-chlorine bond is partially broken. |

| Kinetics | The reaction would typically exhibit second-order kinetics, being first-order in both the acyl chloride and the nucleophile. |

| Stereochemistry | If the reaction were to occur at a chiral center, a concerted mechanism would lead to inversion of configuration. However, the carbonyl carbon is trigonal planar. |

| Influencing Factors | This pathway is generally favored by strong nucleophiles and in non-polar solvents that do not effectively stabilize charged intermediates. |

The likelihood of a fully concerted mechanism for most acyl chloride reactions is a subject of ongoing discussion in the field of physical organic chemistry. Many reactions that might appear concerted are now understood to proceed through very short-lived tetrahedral intermediates, making the distinction challenging without sophisticated kinetic and computational analysis. stackexchange.com For this compound, a purely concerted pathway is considered less probable than a stepwise mechanism, especially with weaker nucleophiles or in polar solvents.

Analysis of Dissociative Reaction Pathways

A dissociative reaction pathway, in the context of nucleophilic acyl substitution, implies a stepwise mechanism. The most widely accepted mechanism for the reactions of acyl chlorides is the nucleophilic addition-elimination mechanism, which is a type of dissociative pathway. libretexts.orglibretexts.org This mechanism proceeds through a distinct tetrahedral intermediate.

The steps for the reaction of this compound with a nucleophile (Nu) via this pathway are as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this intermediate, the carbonyl oxygen bears a negative charge. chemguide.co.ukbyjus.com

Elimination: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen reforms the carbon-oxygen double bond, and in the process, the chloride ion, being an excellent leaving group, is expelled. libretexts.orgchemguide.co.uk

Table 2: Characteristics of the Dissociative (Addition-Elimination) Pathway

| Characteristic | Description |

| Intermediate | Formation of a discrete, albeit often short-lived, tetrahedral intermediate. youtube.com |

| Rate-Determining Step | The initial nucleophilic attack is generally the rate-limiting step of the reaction. libretexts.org |

| Solvent Effects | Polar solvents can stabilize the charged tetrahedral intermediate, thus favoring this pathway. |

| Leaving Group Ability | The presence of a good leaving group, such as the chloride ion, is crucial for the second (elimination) step to proceed efficiently. byjus.com |

This stepwise, dissociative pathway is generally considered the predominant mechanism for the reactions of acyl chlorides, including by extension, this compound. libretexts.orgwikipedia.org The stability of the chloride anion as a leaving group strongly favors the collapse of the tetrahedral intermediate to form the final product rather than reverting to the starting materials.

Influence of Electronic Properties and Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of both the acyl chloride functional group and the N-ethylated indole ring system.

The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The presence of the highly electronegative chlorine atom further increases the electrophilicity of the carbonyl carbon by withdrawing electron density through the inductive effect. This makes the acyl chloride highly susceptible to nucleophilic attack. libretexts.org

The indole nucleus itself is an electron-rich aromatic system. The nitrogen atom can donate electron density into the ring system through resonance. However, the effect of the indole ring on the reactivity of the C3-carbonyl group is complex.

N-Ethyl Group: The ethyl group attached to the indole nitrogen is an electron-donating group. Through a positive inductive effect (+I), it increases the electron density on the nitrogen atom. This, in turn, can enhance the electron-donating resonance effect of the nitrogen into the indole ring. Increased electron density at the C3 position could potentially decrease the electrophilicity of the adjacent carbonyl carbon, thereby slightly reducing its reactivity compared to an N-unsubstituted indole-3-carbonyl chloride. However, this effect is likely to be modest. The primary driver of reactivity remains the highly electrophilic nature of the acyl chloride group itself.

Table 3: Summary of Electronic and Substituent Effects

| Feature | Electronic Influence | Expected Effect on Reactivity |

| -COCl group | Strong -I effect from Cl | Increases electrophilicity of carbonyl C, increasing reactivity. |

| N-Ethyl group | +I effect | Increases electron density on N, potentially slightly decreasing carbonyl electrophilicity. |

| Indole Ring | Electron-rich aromatic system | Can donate electron density via resonance, potentially modulating the stability of intermediates and transition states. |

| Substituents on Indole Ring | Electron-withdrawing groups | Would increase reactivity at the C3-carbonyl. |

| Electron-donating groups | Would decrease reactivity at the C3-carbonyl. |

Applications of 1 Ethyl 1h Indole 3 Carbonyl Chloride in Complex Organic Synthesis

Introduction of the 1-Ethyl-1H-indole-3-carbonyl Moiety into Diverse Molecular Architectures

The primary role of 1-ethyl-1H-indole-3-carbonyl chloride is to act as a potent acylating agent, enabling the covalent attachment of the 1-ethyl-1H-indole-3-carbonyl group to a wide array of nucleophilic substrates. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. libretexts.org This method is a direct and efficient way to synthesize a variety of indole (B1671886) derivatives.

The N-ethyl group is a key feature, as it precludes the need for a separate protection step for the indole nitrogen, which would otherwise be susceptible to acylation. This simplifies synthetic routes and avoids the often harsh conditions required for the deprotection of other N-protecting groups. Research has demonstrated the successful acylation of amino acid esters using related indole precursors to generate amide bonds. For instance, methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate has been synthesized through the acylation of β-alanine methyl ester with the corresponding activated indole precursor. researchgate.net This reaction highlights the utility of the reagent in attaching the indole core to biomolecular scaffolds. The synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid further underscores the application of this moiety in creating modified amino acid structures. researchgate.net

The versatility of this reaction allows for the introduction of the indole moiety into a range of molecules, as illustrated in the following table.

| Substrate Class | Example Substrate | Product Incorporating the 1-Ethyl-1H-indole-3-carbonyl Moiety |

| Amino Acid Ester | β-Alanine methyl ester | Methyl 3-(1-ethyl-1H-indole-3-carbonyl)aminopropionate |

| Primary Amine | Aniline | N-phenyl-1-ethyl-1H-indole-3-carboxamide |

| Secondary Amine | Diethylamine | N,N-diethyl-1-ethyl-1H-indole-3-carboxamide |

| Alcohol | Methanol | Methyl 1-ethyl-1H-indole-3-carboxylate |

Construction of Advanced Indole-Containing Heterocyclic Systems

The 1-ethyl-1H-indole-3-carbonyl moiety serves not only as a terminal functional group but also as a critical intermediate for the construction of more elaborate, fused heterocyclic systems. By acylating a substrate that contains a second reactive site, a subsequent intramolecular cyclization can be induced to build new rings onto the indole framework, leading to polycyclic architectures.

The synthesis of polycyclic indole derivatives can be achieved through a strategy involving an initial acylation with this compound followed by a ring-closing reaction. In this approach, a bifunctional nucleophile is first acylated to form an amide or ester intermediate. This intermediate is designed to undergo a subsequent intramolecular cyclization, such as a Friedel-Crafts, Pictet-Spengler, or condensation reaction, to yield a fused heterocyclic system. beilstein-journals.orgrsc.org

For example, a potential synthetic route towards an indole-fused benzodiazepine (B76468) system could involve the acylation of 2-aminoaniline with this compound. The resulting N-(2-aminophenyl)-1-ethyl-1H-indole-3-carboxamide intermediate could then undergo an acid-catalyzed intramolecular cyclization and dehydration to form the corresponding indolo[2,3-b] researchgate.netmetu.edu.trbenzodiazepine derivative. This stepwise process allows for the controlled assembly of complex polycyclic structures that would be difficult to access through other means. Syntheses of related fused systems, such as oxazino[4,3-a]indoles, often rely on an initial alkylation or acylation of the indole core followed by intramolecular cyclization. nih.gov

A representative proposed pathway is detailed below:

| Step | Reaction Description | Intermediate/Product Structure |

|---|---|---|

| 1. Acylation | Reaction of this compound with hydrazine (B178648) hydrate. | 1-Ethyl-1H-indole-3-carbohydrazide |

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govwikipedia.orgtcichemicals.com Due to the high reactivity of acyl chlorides, which can lead to undesired side reactions in a complex one-pot environment, this compound is not typically a direct component in MCRs.

Instead, its role is best suited to sequential or tandem reaction strategies. In this approach, this compound is first used to synthesize a stable, bifunctional building block. This intermediate, which now contains the desired indole moiety, can then be introduced as one of the key components in a subsequent multicomponent reaction. For example, the acylation of a suitable substrate could yield a ketone that then participates in a Biginelli or Hantzsch-type reaction to build complex dihydropyrimidinone or dihydropyridine (B1217469) rings, respectively. organic-chemistry.org This strategy allows for the modular incorporation of the complex 1-ethyl-1H-indole-3-carbonyl fragment into diverse heterocyclic scaffolds generated through the efficiency of MCRs. rsc.org

Utilization as a Versatile Acylating Agent for Derivatization

Beyond its use in building complex heterocyclic cores, this compound is a broadly applicable reagent for the derivatization of various nucleophiles. researchgate.net As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions to form stable amide and ester linkages under mild conditions. libretexts.org This reactivity is valuable for modifying the properties of molecules, creating libraries of compounds for screening, or synthesizing specific ligands and probes.

The derivatization of primary and secondary amines to form the corresponding carboxamides is a chief application. arkat-usa.org This is a robust and high-yielding transformation used extensively in medicinal chemistry. researchgate.net Alcohols and phenols can be similarly acylated to produce esters, while reaction with hydrazine or its derivatives yields acyl hydrazides. beilstein-journals.org These hydrazides are themselves stable, versatile intermediates that can be used in further transformations to create other heterocyclic systems, such as oxadiazoles (B1248032) or pyrazoles. beilstein-journals.org

The scope of derivatization reactions highlights the role of this compound as a cornerstone reagent for indole functionalization.

| Nucleophile Class | Specific Substrate | Product Class | Product Name |

| Amino Acid | Glycine | Amide | N-(1-Ethyl-1H-indole-3-carbonyl)glycine |

| Primary Amine | Benzylamine | Amide | N-Benzyl-1-ethyl-1H-indole-3-carboxamide |

| Alcohol | Ethanol (B145695) | Ester | Ethyl 1-ethyl-1H-indole-3-carboxylate |

| Hydrazine | Hydrazine Hydrate | Acyl Hydrazide | 1-Ethyl-1H-indole-3-carbohydrazide |

Computational and Theoretical Studies of 1 Ethyl 1h Indole 3 Carbonyl Chloride and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of indole (B1671886) derivatives. researchgate.net Studies on analogous molecules like indole-3-carboxylic acid and 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid have successfully employed DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), to achieve reliable results. researchgate.netnih.gov

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For indole derivatives, the planarity of the aromatic ring system is a key feature, though substituents can introduce deviations. nih.gov

In a typical study on an indole analogue like 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), a potential energy scan is first performed to identify the most stable conformer. nih.gov This conformer is then fully optimized to find the global minimum on the potential energy surface. The calculated geometric parameters can be compared with experimental data from X-ray crystallography where available, often showing good agreement. researchgate.net Natural Bond Orbital (NBO) analysis is another critical tool used to understand the electronic structure. It investigates charge delocalization, hyperconjugative interactions, and the nature of chemical bonds, which are crucial for the stability of the indole ring system. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for an Indole-3-Substituted Analogue (Calculated via DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.38 | C2-C3-C8 | 107.5 |

| C3-C9 | 1.49 | C3-C9=O10 | 122.1 |

| N1-C2 | 1.39 | C9-C3-C4 | 130.2 |

| N1-C7 | 1.40 | N1-C2-C3 | 110.0 |

| C9=O10 | 1.21 | N1-C7-C6 | 108.3 |

Data is illustrative based on typical values for indole derivatives.

Computational methods are highly effective in predicting where and how a molecule will react. Molecular Electrostatic Potential (MEP) maps are a key tool for this purpose. researchgate.net The MEP surface visualizes the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an indole derivative, the MEP typically shows negative potential (red/yellow) around electronegative atoms like oxygen and the π-system of the indole ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) is usually found around hydrogen atoms, particularly the N-H proton in unsubstituted indoles. researchgate.net

Table 2: Calculated Reactivity Descriptors for an Indole Analogue

| Descriptor | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.1 | Indicates chemical stability and reactivity researchgate.net |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.05 | Resistance to change in electron configuration |

| Global Softness (S) | 0.24 | Reciprocal of hardness, indicates reactivity |

Values are illustrative and depend on the specific molecule and computational level.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, shape, and symmetry of these orbitals are crucial for predicting the feasibility and outcome of chemical reactions, such as cycloadditions and pericyclic reactions. wikipedia.orgimperial.ac.uk

The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. youtube.com In indole derivatives, the HOMO is typically distributed over the π-system of the indole ring, confirming its nucleophilic nature. The LUMO's location depends on the substituents. For 1-Ethyl-1H-indole-3-carbonyl chloride, the LUMO is expected to be localized primarily on the carbonyl chloride moiety at the C3 position, making it the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller gap generally implies higher reactivity and greater ease of electronic excitation. researchgate.netyoutube.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are used to explore the conformational landscape, flexibility, and intermolecular interactions of a molecule in different environments, such as in solution or a crystal lattice. nih.govnih.gov

For flexible molecules like this compound, which has rotatable bonds in its ethyl and carbonyl chloride groups, MD simulations can identify the most populated conformations and the energy barriers between them. researchgate.net These simulations track the atomic positions by solving Newton's equations of motion, allowing for the observation of how the molecule folds and interacts with its surroundings. nih.gov

Analysis of the simulation trajectory can reveal persistent intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, which are fundamental to understanding the molecule's behavior in condensed phases. nih.govmdpi.com For instance, studies on similar heterocyclic compounds have used MD to understand how solvent molecules arrange around the solute and how molecules pack in a crystal, driven by non-covalent interactions. researchgate.netnih.gov

Theoretical Modeling of Reaction Energetics and Transition States

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products and calculating the associated energy barriers (activation energies). DFT calculations are a powerful tool for locating TS geometries and computing the reaction energy profiles.

For reactions involving indole derivatives, such as the C3-functionalization, theoretical modeling can elucidate the step-by-step mechanism. rsc.orgacs.org For example, in the reaction of an indole with an electrophile, computational chemists can model the formation of the reactive intermediate (like an alkylideneindolenine) and the subsequent nucleophilic addition. rsc.org By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used to accurately calculate thermodynamic properties like the heat of formation (HOF) for complex molecules by leveraging known experimental data for simpler reference compounds. This approach minimizes errors in calculations and provides reliable thermochemical data that is crucial for understanding reaction energetics.

Analytical Methodologies for Structural Elucidation of Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the analysis of derivatives of 1-Ethyl-1H-indole-3-carbonyl chloride, such as 1-ethyl-1H-indole-3-carbaldehyde, NMR spectroscopy provides definitive evidence for the structure. rsc.org In the ¹H NMR spectrum, specific signals correspond to each unique proton in the molecule. For instance, the ethyl group attached to the indole (B1671886) nitrogen gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. rsc.org The protons on the indole ring appear in the aromatic region of the spectrum, and their chemical shifts and coupling constants help confirm their positions. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by detecting the carbon atoms in the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl). rsc.org For example, the spectrum of 1-ethyl-1H-indole-3-carbaldehyde shows distinct signals for the two carbons of the ethyl group, the carbons of the indole core, and the downfield signal of the carbonyl carbon from the aldehyde group. rsc.org

¹H and ¹³C NMR Data for 1-ethyl-1H-indole-3-carbaldehyde

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment | Reference |

| ¹H | 10.01 | s | Aldehyde (-CHO) | rsc.org |

| ¹H | 8.31 | d, J = 8.2 | Indole H-4 | rsc.org |

| ¹H | 7.75 | s | Indole H-2 | rsc.org |

| ¹H | 7.38 | t, J = 7.5 | Indole H-6 | rsc.org |

| ¹H | 7.36 – 7.33 | m | Indole H-5/H-7 | rsc.org |

| ¹H | 4.24 | q, J = 7.3 | N-CH₂ | rsc.org |

| ¹H | 1.56 | t, J = 7.3 | N-CH₂-CH₃ | rsc.org |

| ¹³C | 184.47 | - | Carbonyl (C=O) | rsc.org |

| ¹³C | 137.55 | - | Indole C-7a | rsc.org |

| ¹³C | 137.02 | - | Indole C-2 | rsc.org |

| ¹³C | 125.50 | - | Indole C-4 | rsc.org |

| ¹³C | 122.89 | - | Indole C-6 | rsc.org |

| ¹³C | 122.13 | - | Indole C-5 | rsc.org |

| ¹³C | 118.14 | - | Indole C-3 | rsc.org |

| ¹³C | 109.98 | - | Indole C-7 | rsc.org |

| ¹³C | 41.89 | - | N-CH₂ | rsc.org |

| ¹³C | 15.05 | - | N-CH₂-CH₃ | rsc.org |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. In soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically ionized by adding a proton, forming a pseudomolecular ion such as [M+H]⁺.

The ESI-MS data for 1-ethyl-1H-indole-3-carbaldehyde, a reduction product of the parent carbonyl chloride, shows an [M+H]⁺ ion at m/z 174. rsc.org This corresponds to the calculated molecular weight of the compound (173.22 g/mol ) plus the mass of a proton, thereby confirming its molecular formula. Similarly, for more complex derivatives like N-benzyl-1H-indole-2-carbohydrazides, ESI-MS is used to confirm the formation of the target product by identifying the pseudomolecular ion, for instance, the [M-H]⁺ ion. nih.gov High-resolution mass spectrometry (HRMS) can provide even greater accuracy, allowing for the determination of the elemental composition of the molecule with high confidence. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

When this compound is converted into derivatives such as amides or esters, IR spectroscopy is crucial for verifying the transformation. The most prominent feature would be the change in the carbonyl (C=O) stretching frequency. While the acid chloride has a C=O stretch at a relatively high wavenumber, an ester derivative would show a strong C=O absorption typically in the 1735-1750 cm⁻¹ range, along with C-O stretches. libretexts.org An amide derivative would exhibit a C=O stretch at a lower frequency, generally between 1630-1690 cm⁻¹, and would also show N-H stretching vibrations (around 3100-3500 cm⁻¹) if it is a primary or secondary amide. nih.govyoutube.com

For example, in the characterization of N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, a related indole derivative, the IR spectrum clearly identifies a strong carbonyl (C=O) peak at 1690 cm⁻¹ and N-H stretches at 3315 and 3250 cm⁻¹, confirming the presence of the carbohydrazide (B1668358) functional group. nih.gov

Table of Characteristic IR Absorption Frequencies for Potential Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

| Amide (R-CO-NH₂) | N-H Stretch (asymmetric & symmetric) | 3100 - 3500 (often two bands) | nih.gov |

| Amide (R-CO-NR₂) | C=O Stretch | 1630 - 1690 | nih.gov |

| Ester (R-CO-OR') | C=O Stretch | 1735 - 1750 | libretexts.org |

| Ester (R-CO-OR') | C-O Stretch | 1000 - 1300 | libretexts.org |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 (very broad) | libretexts.org |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1700 - 1725 | libretexts.org |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | libretexts.org |

| Alkane | C-H Stretch | 2850 - 2960 | libretexts.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a derivative can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, revealing absolute configuration, bond lengths, bond angles, and conformational details.

For complex indole derivatives, where NMR might not resolve all stereochemical ambiguities, X-ray crystallography is the ultimate arbiter of structure. For instance, the crystal structure of ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate was determined to unambiguously confirm its complex molecular architecture. researchgate.net The analysis provides a complete set of atomic coordinates and geometric parameters, such as the unit cell dimensions (e.g., a = 10.570 Å, b = 5.617 Å, c = 18.091 Å for a related compound). researchgate.netresearchgate.net This level of detail is unparalleled and serves as a final confirmation of the structure proposed by spectroscopic methods.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of indole (B1671886) derivatives is no exception. Research is focused on creating "green" protocols that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.net

Key Research Findings:

Benign Solvents and Catalysts: Many traditional indole syntheses rely on toxic solvents and harsh reagents. A significant push is being made toward using environmentally benign solvents like water or bio-based alternatives such as Cyrene™. ijiset.comrsc.org For instance, multicomponent reactions for synthesizing 3-pyranyl indole derivatives have been successfully carried out in aqueous media using reusable ionic liquid catalysts. ijiset.comresearchgate.net Another innovative approach involves a two-step reaction to assemble the indole core from simple starting materials using ethanol (B145695) as a solvent and avoiding metal catalysts entirely. researchgate.net This method is noted for its mild conditions and broad substrate compatibility. researchgate.net

Atom Economy and Waste Reduction: Modern synthetic strategies prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they combine multiple starting materials in a single step, which is operationally simple and minimizes waste, time, and cost. ijiset.com Protocols that avoid heavy-metal salts, which produce toxic waste, are also being developed. wordpress.com For example, a protocol for amide synthesis from acid chlorides using the bio-available solvent Cyrene™ not only replaces toxic solvents like dimethylformamide but also allows for a simple aqueous work-up, significantly increasing molar efficiency. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives

| Parameter | Traditional Methods | Greener Alternatives |

|---|---|---|

| Solvents | Often toxic and volatile (e.g., dichloromethane, dimethylformamide) rsc.org | Water, ethanol, bio-based solvents (e.g., Cyrene™) researchgate.netijiset.comrsc.org |

| Catalysts | Heavy-metal salts (e.g., mercury(II) chloride), stoichiometric reagents wordpress.com | Reusable ionic liquids, metal-free systems, earth-abundant metal catalysts researchgate.netijiset.comdoaj.org |

| Reaction Type | Multi-step syntheses with isolated intermediates | One-pot multicomponent reactions (MCRs) researchgate.netijiset.com |

| Waste Profile | High E-factor (Environmental Factor), significant toxic waste researchgate.netrsc.org | Lower E-factor, reduced and less hazardous waste researchgate.netrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functionalization of the indole ring at specific positions is crucial for tuning its chemical properties. Transition metal catalysis has emerged as a powerful tool for achieving high regioselectivity in C-H activation and acylation reactions, which are fundamental for creating derivatives of compounds like 1-Ethyl-1H-indole-3-carbonyl chloride. rsc.org

Key Research Findings:

Palladium Catalysis: Palladium (Pd) catalysts are at the forefront of selective indole functionalization. Researchers have developed a Pd-catalyzed method for the direct C-H acylation of indoles specifically at the C4 position using α-oxocarboxylic acids. rsc.org This reaction shows high regioselectivity and tolerates a wide range of functional groups. rsc.org Other palladium-catalyzed systems enable the synthesis of 2-aroylindoles through domino reactions and the regioselective synthesis of ethyl 2-(1H-indol-2-yl) acetates via C-H activation. nih.govresearchgate.net

Earth-Abundant Metal Catalysis: While precious metals like palladium are effective, there is growing interest in using cheaper, more abundant metals. A low-cost manganese (Mn) catalyst has been successfully used for the selective C-H acylation of indoles with ketenes. doaj.org This method is notable for its mild, oxidant-free conditions and good functional group tolerance. doaj.org Carbonylative syntheses of indoles have also been achieved using catalysts based on iron (Fe) and rhodium (Rh), although sometimes under harsh conditions. nih.govbeilstein-journals.org These approaches represent a more sustainable direction for metal-catalyzed reactions. beilstein-journals.org

Table 2: Novel Catalytic Systems for Indole Functionalization

| Catalyst System | Reaction Type | Position Selectivity | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | Direct C–H Acylation | C4 | High regioselectivity, broad functional group tolerance rsc.org |

| Manganese (Mn) | Redox-Neutral C–H Acylation | C3 | Low-cost, earth-abundant metal, mild conditions, oxidant-free doaj.org |

| Palladium (Pd) | Domino C,N-Coupling/Carbonylation | C2 | One-pot synthesis of 2-aroylindoles nih.gov |

| Iron (Fe), Rhodium (Rh) | Reductive Carbonylative Cyclization | - | Use of organic nitro compounds as starting materials nih.govbeilstein-journals.org |

Integration into Automated and Flow Chemistry Platforms

To meet the demands for rapid synthesis, optimization, and on-demand production of indole derivatives, researchers are turning to automated and continuous flow chemistry platforms. These technologies offer significant advantages over traditional batch synthesis. nih.govnih.gov

Key Research Findings:

Automated High-Throughput Synthesis: Automation is a formidable challenge that helps reduce resources and waste while delivering products faster. rsc.orgfao.org Acoustic Droplet Ejection (ADE) technology enables the fast, automated synthesis of indole derivatives on a nanomole scale. nih.govnih.govrsc.org This miniaturized approach allows for the rapid screening of reaction conditions and building blocks, generating large datasets that help explore chemical space more deeply than was previously possible. nih.govnih.gov

Flow Chemistry for Scalability and Safety: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is ideal for scaling up reactions safely and efficiently. beilstein-journals.org It has been successfully applied to the multi-step synthesis of an indole-3-carboxylic ester, demonstrating robust and scalable production. beilstein-journals.org Flow systems are particularly beneficial for reactions involving hazardous reagents like carbon monoxide gas, as they allow for safe handling in controlled environments without the need for high-pressure autoclaves typical of batch processes. nih.govbeilstein-journals.org This approach allows for flexible, on-demand production, which is crucial for applications like agrochemical field trials. beilstein-journals.org

Advanced Computational Design for New Indole-Based Synthetic Targets

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are used to design and screen novel indole-based compounds before they are synthesized in the lab. researchgate.netnih.govorientjchem.org

Key Research Findings:

Rational Drug Design and Screening: Computational approaches guide the design of new indole derivatives with specific biological activities. researchgate.net For example, in silico studies have been used to identify novel indole-based compounds as potential anticancer and antibacterial agents. frontiersin.orgnih.gov These studies use molecular docking to predict how a molecule will bind to a biological target, such as an enzyme or protein receptor. orientjchem.orgmdpi.com By screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis and experimental testing. frontiersin.orgnih.gov

Understanding Molecular Interactions: Molecular dynamics simulations provide insights into the stability of protein-ligand complexes and the specific interactions that govern binding affinity. orientjchem.orgtandfonline.com This detailed understanding helps in rationally modifying structures to enhance potency and selectivity. tandfonline.com For instance, computational studies have been used to identify the key interactions required for indole-2-carboxamides to inhibit the MmpL3 protein in M. tuberculosis, guiding the development of new antitubercular agents. tandfonline.com These in silico findings are crucial for facilitating the design of the next generation of indole-based therapeutics. nih.gov

Q & A

Q. What are the optimized synthetic routes for 1-Ethyl-1H-indole-3-carbonyl chloride, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves converting the corresponding carboxylic acid derivative to the acyl chloride. A validated approach (adapted from similar indole-carbonyl chloride syntheses) includes:

- Reagents : React 1-Ethyl-1H-indole-3-carboxylic acid with oxalyl chloride (2 eq) in anhydrous methylene chloride under inert atmosphere.

- Catalysis : Add a catalytic amount of DMF to activate the reaction via Vilsmeier-Haack intermediate formation.

- Conditions : Stir at 0°C for 1 hour, then warm to room temperature until completion (monitored by TLC; Rf ~0.85 in ethyl acetate/hexane 1:1).

- Workup : Remove solvents under reduced pressure to isolate the crude product. Purify via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% recommended for research-grade material). Mobile phase: Acetonitrile/water gradient.

- NMR : ¹H and ¹³C NMR in CDCl₃. Key signals include:

- Indole C-2 proton: δ ~7.8–8.2 ppm (deshielded due to carbonyl chloride).

- Ethyl group: δ ~1.4 ppm (CH₃ triplet) and δ ~4.3 ppm (CH₂ quartet).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Analyze space group parameters (e.g., monoclinic P2₁/c) and bond angles .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep under argon at –20°C in amber glass to prevent hydrolysis.

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.

- Spill Management : Neutralize with sodium bicarbonate and collect waste in a sealed container for professional disposal .

Advanced Research Questions

Q. How does the electron-withdrawing carbonyl chloride group affect the indole ring’s reactivity?

Methodological Answer: The carbonyl chloride at C-3 increases electrophilicity at C-2, facilitating nucleophilic substitutions. For example:

- Friedel-Crafts Alkylation : React with alkyl halides in the presence of AlCl₃ to introduce substituents at C-2.

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., 3-chlorophenylboronic acid) to functionalize C-5.

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at C-2 (Mulliken charge: –0.12 vs. –0.35 in non-carbonyl analogs) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- DOE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, higher yields (~85%) are achieved in CH₂Cl₂ vs. THF (~60%) due to better oxalyl chloride solubility.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1770 cm⁻¹).

- Side Reaction Mitigation : Add molecular sieves to scavenge HCl, preventing indole ring decomposition .

Q. What strategies enhance stability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound under high vacuum to remove trace moisture.

- Stabilizers : Add 1% w/w hydroquinone to inhibit radical-mediated degradation.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring show <5% decomposition when stored in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.